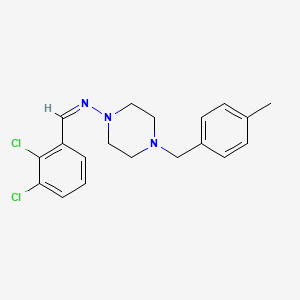
1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the organic compound anilinocarbonyl, which is commonly used in the synthesis of various organic compounds. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime is complex and not fully understood. It is believed to act by inhibiting enzymes involved in various cellular processes, including protein synthesis and DNA replication. The compound has also been found to modulate cell signaling pathways, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime has been found to exhibit a range of biochemical and physiological effects. These effects include inhibition of enzymes involved in protein synthesis and DNA replication, as well as modulation of cell signaling pathways. The compound has also been found to have anti-inflammatory and analgesic effects, making it a promising candidate for further research in the fields of pharmacology and neuroscience.
实验室实验的优点和局限性
1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime has several advantages as a research tool. It is a highly specific inhibitor of certain enzymes, making it useful for studying the function of these enzymes in various cellular processes. The compound is also relatively stable and easy to handle, making it a convenient tool for laboratory experiments.
However, there are also limitations to the use of 1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime in laboratory experiments. The compound is highly toxic and must be handled with extreme care. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime. One area of interest is the development of more specific and potent inhibitors of enzymes involved in cellular processes such as protein synthesis and DNA replication. Another potential direction is the investigation of the compound's effects on cell signaling pathways and its potential as a therapeutic agent for conditions such as inflammation and pain.
In conclusion, 1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime is a promising compound for scientific research due to its potential applications in fields such as biochemistry, pharmacology, and neuroscience. While there are limitations to its use in laboratory experiments, its specific and potent inhibition of enzymes and modulation of cell signaling pathways make it a valuable tool for studying cellular processes. Further research on the compound's effects and potential therapeutic applications is warranted.
合成方法
The synthesis of 1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime is a complex process that requires specialized equipment and expertise. The process involves the reaction of anilinocarbonyl with 1-(4-nitrophenyl)ethanone and subsequent purification of the resulting compound. The purity of the final product is critical for its use in scientific research.
科学研究应用
1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of enzymes and modulation of cell signaling pathways. These effects make it a promising candidate for further research in fields such as biochemistry, pharmacology, and neuroscience.
属性
IUPAC Name |
[(E)-1-(4-nitrophenyl)ethylideneamino] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-11(12-7-9-14(10-8-12)18(20)21)17-22-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEFCNDMOIOJBP-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-1-(4-nitrophenyl)ethylideneamino] N-phenylcarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)

![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)

![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)



![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)


![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)
